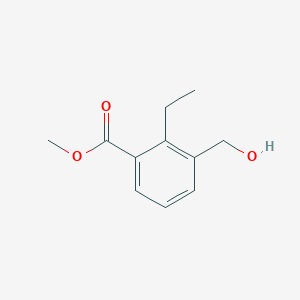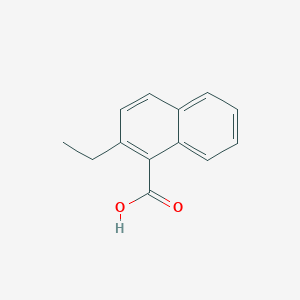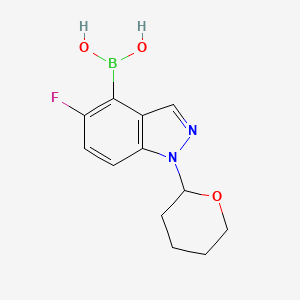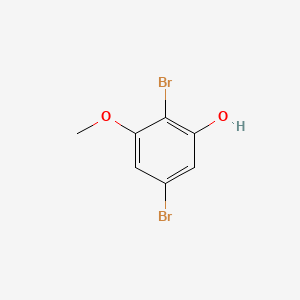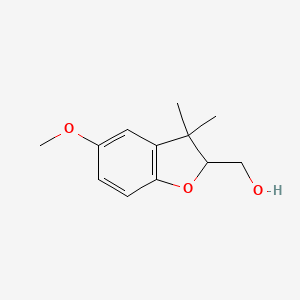![molecular formula C12H11Cl B13900996 1-[(1R)-1-chloroethyl]naphthalene](/img/structure/B13900996.png)
1-[(1R)-1-chloroethyl]naphthalene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[(1R)-1-Chloroethyl]naphthalene is an organic compound with the molecular formula C12H11Cl It is a derivative of naphthalene, where a chlorine atom is attached to the ethyl group at the 1-position of the naphthalene ring
准备方法
The synthesis of 1-[(1R)-1-chloroethyl]naphthalene can be achieved through several methods. One common approach involves the chlorination of 1-ethyl naphthalene using chlorine gas in the presence of a catalyst such as ferric chloride (FeCl3). The reaction is typically carried out under controlled conditions to ensure selective chlorination at the desired position.
Industrial production methods may involve the use of more efficient and scalable processes, such as continuous flow reactors, to produce the compound in larger quantities. These methods often optimize reaction conditions, including temperature, pressure, and catalyst concentration, to achieve high yields and purity.
化学反应分析
1-[(1R)-1-Chloroethyl]naphthalene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as hydroxide ions (OH-) or amines (NH2-), to form corresponding derivatives.
Oxidation Reactions: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form naphthalene derivatives with additional functional groups.
Reduction Reactions: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) to convert the chlorine atom to a hydrogen atom, forming 1-ethyl naphthalene.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with hydroxide ions would yield 1-[(1R)-1-hydroxyethyl]naphthalene.
科学研究应用
1-[(1R)-1-Chloroethyl]naphthalene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable starting material for various chemical transformations.
Biology: The compound can be used in studies involving the interaction of naphthalene derivatives with biological systems. It may serve as a model compound to investigate the effects of chlorinated aromatic compounds on living organisms.
Medicine: Research into potential pharmaceutical applications may explore its use as a precursor for drug development, particularly in designing molecules with specific biological activities.
Industry: The compound’s properties make it suitable for use in the production of specialty chemicals, including dyes, fragrances, and polymers.
作用机制
The mechanism by which 1-[(1R)-1-chloroethyl]naphthalene exerts its effects involves its interaction with molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, leading to specific biochemical responses. The exact mechanism depends on the context of its application and the nature of the target molecules.
相似化合物的比较
1-[(1R)-1-Chloroethyl]naphthalene can be compared with other similar compounds, such as:
1-(Chloromethyl)naphthalene: This compound has a chlorine atom attached directly to the naphthalene ring, making it more reactive in certain substitution reactions.
1-(Bromomethyl)naphthalene: Similar to the chlorinated derivative but with a bromine atom, it exhibits different reactivity due to the larger atomic size and different electronegativity of bromine.
1-(Hydroxymethyl)naphthalene: This compound has a hydroxyl group instead of a chlorine atom, making it more hydrophilic and reactive in oxidation reactions.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the chiral center, which can influence its reactivity and interactions in various applications.
属性
分子式 |
C12H11Cl |
|---|---|
分子量 |
190.67 g/mol |
IUPAC 名称 |
1-[(1R)-1-chloroethyl]naphthalene |
InChI |
InChI=1S/C12H11Cl/c1-9(13)11-8-4-6-10-5-2-3-7-12(10)11/h2-9H,1H3/t9-/m1/s1 |
InChI 键 |
LVZBNQAITQCBEC-SECBINFHSA-N |
手性 SMILES |
C[C@H](C1=CC=CC2=CC=CC=C21)Cl |
规范 SMILES |
CC(C1=CC=CC2=CC=CC=C21)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-(Trifluoromethyl)bicyclo[4.2.0]octa-1,3,5-triene-7-carbonitrile](/img/structure/B13900927.png)
![[(1S,3R,5S)-2-azabicyclo[3.1.0]hexan-3-yl]methanol;hydrochloride](/img/structure/B13900938.png)
![Methyl 3-bromo-6-chlorobenzo[b]thiophene-2-carboxylate](/img/structure/B13900939.png)

![5-(chloromethyl)-4-[(4-methylthiophen-2-yl)methyl]-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole](/img/structure/B13900948.png)
